3a,4,5,6,7,7a-Hexahydroindene-1,2,3-trione
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Overview
Description
3a,4,5,6,7,7a-Hexahydroindene-1,2,3-trione is a chemical compound with a unique structure that includes a hexahydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydroindene-1,2,3-trione typically involves the hydrogenation of indene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective hydrogenation of the indene ring while preserving the trione functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydroindene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydroindene-1,2,3-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydroindene-1,2,3-trione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydroindene: Shares a similar core structure but lacks the trione functionality.
4,5,6,7-Tetrahydroindan: Another related compound with a partially hydrogenated indene ring.
Uniqueness
3a,4,5,6,7,7a-Hexahydroindene-1,2,3-trione is unique due to its trione functionality, which imparts distinct chemical reactivity and potential applications. The presence of three carbonyl groups allows for diverse chemical transformations and interactions with biological molecules.
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydroindene-1,2,3-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILHIACZZKMTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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